molecular formula C13H13N3O B2677783 N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide CAS No. 2248782-39-8

N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide

Cat. No. B2677783
CAS RN: 2248782-39-8
M. Wt: 227.267
InChI Key: IYGYTWUZPDHKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide, also known as CID 5281565, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. It has also been suggested that it modulates various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. Additionally, it has been found to induce oxidative stress and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide is its potent anticancer activity against various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties. However, one of the main limitations for lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential applications in other fields, such as immunology and neurology. Additionally, further studies are needed to evaluate its safety and efficacy in vivo. Overall, N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide involves several steps, including the reaction of 2-(bromomethyl)acrylonitrile with indole-6-carbaldehyde, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final product is obtained by purification using column chromatography.

Scientific Research Applications

N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties.

properties

IUPAC Name

N-[1-(cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-13(17)15-11-4-3-10-5-7-16(8-6-14)12(10)9-11/h2-4,9H,1,5,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGYTWUZPDHKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CCN2CC#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(Cyanomethyl)indolin-6-yl)acrylamide

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